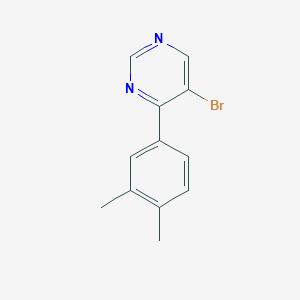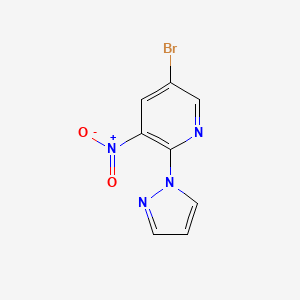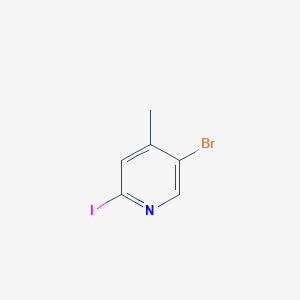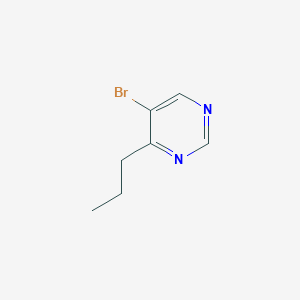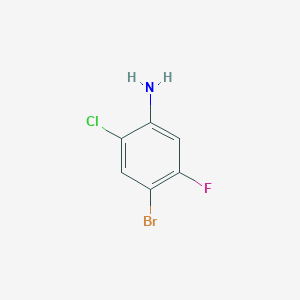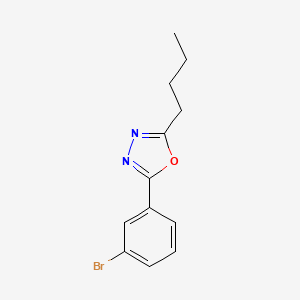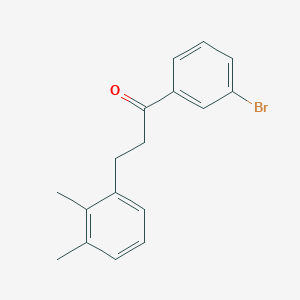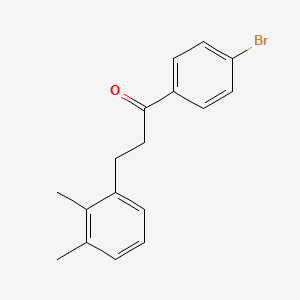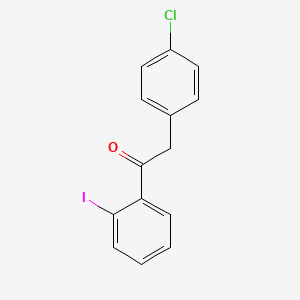
2-(4-Chlorophenyl)-2'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2'-iodoacetophenone (2-CPIA) is an organic compound belonging to the class of organoiodine compounds. It is a colorless solid that is soluble in organic solvents. 2-CPIA is an important intermediate for the synthesis of a variety of organic compounds and has been widely studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Use in Synthetic Cathinones Research
Specific Scientific Field
This compound is used in the field of Forensic Medicine and Chemistry for the study of synthetic cathinones .
Summary of the Application
Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market . “2-(4-Chlorophenyl)-2’-iodoacetophenone” is structurally similar to these substances, and as a result, it’s used in research to understand their properties .
Methods of Application or Experimental Procedures
The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
Results or Outcomes
The research helps in understanding the psychoactive properties of synthetic cathinones, which are not much different from “classic” cathinones .
Use in the Synthesis of Diarylquinoline Derivatives
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry for the synthesis of diarylquinoline derivatives .
Summary of the Application
Diarylquinoline derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities . “2-(4-Chlorophenyl)-2’-iodoacetophenone” is used as a starting reagent in the synthesis of these derivatives .
Methods of Application or Experimental Procedures
The synthesis involves a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .
Results or Outcomes
The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
Use in the Synthesis of Indole Derivatives
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry for the synthesis of indole derivatives .
Summary of the Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . “2-(4-Chlorophenyl)-2’-iodoacetophenone” is used as a starting reagent in the synthesis of these derivatives .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of “2-(4-Chlorophenyl)-2’-iodoacetophenone” with other reagents to form the desired indole derivative .
Results or Outcomes
The synthesized indole derivatives showed significant biological activities, making them potential candidates for drug development .
Use in the Synthesis of Diarylquinoline Derivatives
Summary of the Application
A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol as available starting reagents . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(2-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGDCUVNNXURN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642303 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2'-iodoacetophenone | |
CAS RN |
898784-06-0 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

